molecular formula C11H13Cl B1421512 5-(3-Chlorophenyl)-1-pentene CAS No. 114423-29-9

5-(3-Chlorophenyl)-1-pentene

Cat. No.: B1421512
CAS No.: 114423-29-9
M. Wt: 180.67 g/mol
InChI Key: XDJRGZRKIHFBKC-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1-pentene: is an organic compound characterized by a pentene chain substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)-1-pentene typically involves the reaction of 3-chlorobenzyl chloride with 1-pentene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(3-Chlorophenyl)-1-pentene can undergo oxidation reactions to form corresponding epoxides or alcohols. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form 5-(3-chlorophenyl)pentane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives. Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.

Common Reagents and Conditions:

    Oxidation: m-CPBA, KMnO4

    Reduction: H2/Pd

    Substitution: NaOCH3, NaOEt

Major Products:

    Oxidation: Epoxides, alcohols

    Reduction: 5-(3-chlorophenyl)pentane

    Substitution: Substituted derivatives of this compound

Scientific Research Applications

Chemistry: 5-(3-Chlorophenyl)-1-pentene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound for investigating the metabolism and toxicity of similar structures.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1-pentene involves its interaction with specific molecular targets and pathways. The chlorophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pentene chain provides a hydrophobic moiety that can interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

  • 5-(4-Chlorophenyl)-1-pentene
  • 5-(2-Chlorophenyl)-1-pentene
  • 5-(3-Bromophenyl)-1-pentene

Comparison: Compared to its analogs, 5-(3-Chlorophenyl)-1-pentene exhibits unique reactivity due to the position of the chlorine atom on the phenyl ring. This positional difference can influence the compound’s chemical and biological properties, making it distinct from other chlorophenyl-substituted pentenes. The presence of the chlorine atom in the meta position can affect the compound’s electronic distribution and steric interactions, leading to variations in reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

1-chloro-3-pent-4-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-2-3-4-6-10-7-5-8-11(12)9-10/h2,5,7-9H,1,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJRGZRKIHFBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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